2-Methoxy-2'-pyrrolidinomethyl benzophenone
CAS No.: 898774-11-3
Cat. No.: VC2300092
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898774-11-3 |
|---|---|
| Molecular Formula | C19H21NO2 |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | (2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H21NO2/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |
| Standard InChI Key | UPEUBFRAALBIIO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |
Introduction
Chemical Identity and Properties
Basic Identification
2-Methoxy-2'-pyrrolidinomethyl benzophenone is characterized by its unique chemical structure incorporating both methoxy and pyrrolidinomethyl functional groups attached to a benzophenone backbone. The compound is officially identified by the CAS registry number 898774-11-3 and is also known by its systematic name: Methanone, (2-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-. This compound belongs to the broader class of benzophenones, which are characterized by two aromatic rings connected by a carbonyl group.
The compound's molecular formula is C19H21NO2, consisting of 19 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This composition gives the compound a molecular weight of 295.38 g/mol, which influences its physical properties and chemical behavior in various applications.
Structural Characteristics
The unique structural features of 2-Methoxy-2'-pyrrolidinomethyl benzophenone contribute significantly to its reactivity and functional applications. The compound features a benzophenone core with two key substituents: a methoxy group at the 2-position on one phenyl ring and a pyrrolidinomethyl group at the 2'-position on the other phenyl ring. This specific arrangement of functional groups creates a molecule with distinct chemical properties.
The methoxy group (-OCH3) attached to the aromatic ring contributes to the compound's electron-donating properties, while the pyrrolidinomethyl group introduces basic nitrogen functionality. The presence of these two functional groups on opposite aromatic rings creates an interesting electronic distribution within the molecule, affecting its reactivity patterns and potential applications in various chemical processes.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Methoxy-2'-pyrrolidinomethyl benzophenone typically involves sophisticated organic chemistry procedures. One common synthetic approach involves the reaction of benzophenone with 2-methoxy-2'-pyrrolidinomethyl chloride under basic conditions. This nucleophilic substitution reaction is typically conducted in organic solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate serving as facilitators for the reaction.
The reaction mixture requires careful control of temperature and reaction time, with stirring typically maintained at room temperature or slightly elevated temperatures until completion. This synthetic route allows for the specific positioning of the methoxy and pyrrolidinomethyl groups on the benzophenone framework, resulting in the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-2'-pyrrolidinomethyl benzophenone follows similar synthetic pathways but is scaled up significantly. Industrial production typically employs large reactors and continuous flow systems to ensure efficient mixing and complete reaction of the starting materials. The industrial-scale synthesis may also incorporate catalysts to improve reaction efficiency and yield.
Process optimization in industrial settings focuses on maximizing yield while minimizing waste and energy consumption. Variables such as reaction temperature, solvent selection, catalyst concentration, and reaction time are carefully controlled to achieve optimal production outcomes. These industrial methods enable the production of 2-Methoxy-2'-pyrrolidinomethyl benzophenone at scales necessary for commercial applications.
Purification Techniques
After synthesis, 2-Methoxy-2'-pyrrolidinomethyl benzophenone requires purification to remove unreacted starting materials, byproducts, and impurities. Common purification techniques include distillation and recrystallization. For analytical and research purposes, purity validation is typically performed using reverse-phase HPLC with UV detection (λ = 254 nm) employing a C18 column and gradient elution with acetonitrile/water.
Additionally, thermogravimetric analysis (TGA) may be used to detect solvent residues or decomposition below 200°C, ensuring the compound meets required purity standards. These purification steps are essential for obtaining high-quality 2-Methoxy-2'-pyrrolidinomethyl benzophenone suitable for its intended applications.
Biological Activities
Antimicrobial Properties
Research has demonstrated that benzophenone derivatives, including 2-Methoxy-2'-pyrrolidinomethyl benzophenone, exhibit significant antimicrobial properties against various pathogens. Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The table below summarizes typical minimum inhibitory concentrations (MICs) observed for benzophenone derivatives against common pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These antimicrobial properties suggest potential applications in pharmaceutical formulations and antimicrobial materials. The mechanism behind this activity appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Anti-inflammatory Effects
2-Methoxy-2'-pyrrolidinomethyl benzophenone has demonstrated notable anti-inflammatory properties in laboratory studies. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values for TNF-α inhibition have been reported to be approximately 159 nM, suggesting potent anti-inflammatory potential.
Studies conducted on RAW 264.7 macrophage cells have shown that treatment with benzophenone derivatives significantly reduces nitric oxide (NO) production in a dose-dependent manner. This anti-inflammatory activity is attributed to the compound's ability to modulate signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation. These findings suggest potential therapeutic applications in conditions characterized by excessive inflammation.
Antioxidant Mechanism
One of the most significant biological activities of 2-Methoxy-2'-pyrrolidinomethyl benzophenone is its antioxidant capacity. The compound has demonstrated effective free radical scavenging capabilities in DPPH radical scavenging assays, with an IC50 value of approximately 20 μg/mL. This antioxidant activity plays a crucial role in protecting cells from oxidative stress-related damage.
The antioxidant mechanism of 2-Methoxy-2'-pyrrolidinomethyl benzophenone primarily involves electron donation to free radicals, effectively neutralizing them and preventing oxidative damage. This property is particularly valuable for protecting against oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders. The methoxy group in the compound's structure likely contributes significantly to this antioxidant activity by providing an electron-rich center that can readily interact with free radicals.
Research Applications
Chemistry Applications
In the field of chemistry, 2-Methoxy-2'-pyrrolidinomethyl benzophenone serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it an important precursor in organic synthesis. Key reaction types include:
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Substitution reactions: The pyrrolidinomethyl group can undergo nucleophilic substitution, enabling the introduction of different functional groups.
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Oxidation and reduction reactions: The compound can be oxidized to form ketones or carboxylic acids and reduced to alcohols using standard reagents like potassium permanganate or lithium aluminum hydride.
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Coupling reactions: The aromatic rings provide sites for various coupling reactions, expanding the potential for creating diverse molecular structures.
These chemical applications make 2-Methoxy-2'-pyrrolidinomethyl benzophenone an important compound in both research laboratories and industrial settings.
Medicinal Chemistry
In medicinal chemistry, 2-Methoxy-2'-pyrrolidinomethyl benzophenone is being explored for various therapeutic properties. Its ability to modulate biochemical pathways makes it a candidate for developing anti-inflammatory and analgesic medications. Research indicates that the compound may modulate pain pathways in the central nervous system, providing evidence for potential applications in pain management.
The compound's unique structure may enhance bioavailability and efficacy in drug formulations, making it valuable in drug development processes. The presence of both hydrophobic and hydrophilic regions within the molecule contributes to its potential pharmaceutical applications by affecting properties such as solubility, membrane permeability, and receptor binding.
Industrial Applications
The compound is utilized in various industrial applications, particularly as a photoinitiator and UV filter. As a photoinitiator, it can absorb UV light and generate reactive species that initiate polymerization reactions, making it valuable in the production of polymers and coatings. Its UV-absorbing properties also make it useful in formulations designed to protect materials from UV damage.
Additionally, 2-Methoxy-2'-pyrrolidinomethyl benzophenone is used as a precursor in the synthesis of specialty chemicals and materials. Its chemical stability and potential biological activities have also led to exploration of its use in cosmetic formulations, though regulatory considerations may limit certain applications.
Analytical Characterization
Spectroscopic Techniques
Accurate structural elucidation of 2-Methoxy-2'-pyrrolidinomethyl benzophenone relies on several complementary spectroscopic techniques. High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular mass and fragmentation patterns, providing definitive identification of the compound. FT-IR Spectroscopy helps identify functional groups, with characteristic absorptions including C=O stretch at approximately 1650 cm−1 and methoxy C-O at approximately 1250 cm−1.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (1H and 13C) and 2D techniques (COSY, HSQC, HMBC), plays a crucial role in structural determination. These NMR methods are particularly valuable for resolving overlapping signals in the aromatic and pyrrolidinomethyl regions, providing detailed information about the compound's structure and confirming the positions of the methoxy and pyrrolidinomethyl substituents.
Chromatographic Methods
Chromatographic techniques are essential for both analytical characterization and purification of 2-Methoxy-2'-pyrrolidinomethyl benzophenone. High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm) using a C18 column and gradient elution with acetonitrile/water mixtures is commonly employed to assess purity and identify impurities.
These chromatographic methods enable the separation and quantification of the target compound from related substances, providing crucial information about purity levels. For research applications, purity levels of at least 95% are typically required, and chromatographic techniques provide the necessary analytical data to confirm these specifications.
Quality Control Parameters
Quality control for 2-Methoxy-2'-pyrrolidinomethyl benzophenone involves several key parameters to ensure consistent performance in various applications. These include:
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Purity assessment: Typically performed via HPLC analysis, with acceptance criteria often set at ≥95% or ≥97% depending on the intended application.
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Identity confirmation: Spectroscopic techniques (MS, NMR, IR) are used to verify structural identity.
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Impurity profiling: Identification and quantification of process-related impurities and degradation products.
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Physical state examination: Assessment of appearance, melting point, and solubility characteristics.
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Stability testing: Evaluation of compound stability under various storage conditions and over time.
These quality control parameters ensure that 2-Methoxy-2'-pyrrolidinomethyl benzophenone meets the necessary specifications for research, industrial, and potential pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogues
Several structurally related compounds share similarities with 2-Methoxy-2'-pyrrolidinomethyl benzophenone but differ in key aspects of their structure and properties. Notable analogues include:
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2-Methoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898775-97-8): This compound features a pyrrolidinomethyl group at the 4'-position rather than the 2'-position, resulting in different spatial arrangements and potentially different reactivity patterns .
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2-Methyl-2'-pyrrolidinomethyl benzophenone (CAS: 898774-02-2): This analogue has a methyl group instead of a methoxy group at the 2-position, which alters its electronic properties and reactivity .
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Simple benzophenone: The unsubstituted parent compound lacks both the methoxy and pyrrolidinomethyl groups, resulting in significantly different physicochemical properties and applications.
These structural variations lead to differences in physical properties, chemical reactivity, and biological activities among the analogues.
Comparative Advantages
2-Methoxy-2'-pyrrolidinomethyl benzophenone possesses unique advantages compared to similar compounds, particularly in terms of its photoinitiating and UV-absorbing capabilities. The specific combination of methoxy and pyrrolidinomethyl groups enhances these properties, making it more effective in applications requiring high photostability and efficient UV protection compared to simpler benzophenone derivatives.
The positioning of the substituents in 2-Methoxy-2'-pyrrolidinomethyl benzophenone also contributes to its distinct properties. The 2- and 2'-substitution pattern creates specific electronic and steric effects that influence the compound's behavior in various chemical environments. These structural features may provide advantages in certain applications compared to analogues with different substitution patterns.
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